molecular formula C15H10F2N2O2S2 B3047454 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate CAS No. 1396856-02-2

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate

Cat. No.: B3047454
CAS No.: 1396856-02-2
M. Wt: 352.4
InChI Key: MSSLHNXORSHLDH-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is a complex organic compound that features a unique combination of fluorinated benzothiazole, azetidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 4,6-difluorobenzo[d]thiazole core, which is then coupled with azetidine and thiophene-3-carboxylate through a series of reactions. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form different azetidine derivatives.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorinated benzothiazole moiety may interact with enzymes or receptors, while the azetidine and thiophene groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol: A related compound with a hydroxyl group instead of the thiophene-3-carboxylate moiety.

    4,6-Difluorobenzo[d]thiazole: The core structure without the azetidine and thiophene groups.

    Azetidin-3-yl thiophene-3-carboxylate: A simpler compound lacking the benzothiazole moiety.

Uniqueness

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is unique due to its combination of fluorinated benzothiazole, azetidine, and thiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S2/c16-9-3-11(17)13-12(4-9)23-15(18-13)19-5-10(6-19)21-14(20)8-1-2-22-7-8/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSLHNXORSHLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134680
Record name 3-Thiophenecarboxylic acid, 1-(4,6-difluoro-2-benzothiazolyl)-3-azetidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396856-02-2
Record name 3-Thiophenecarboxylic acid, 1-(4,6-difluoro-2-benzothiazolyl)-3-azetidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396856-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 1-(4,6-difluoro-2-benzothiazolyl)-3-azetidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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